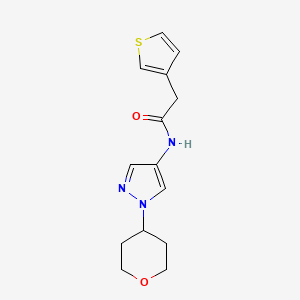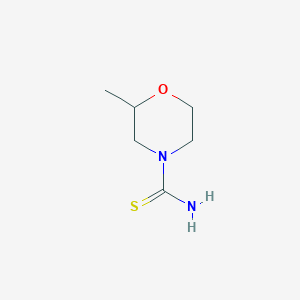![molecular formula C15H12Cl3NO3S B2520989 (E)-[(2,4-dichlorophényl)méthoxy]amine[(2-chloro-benzènesulfonyl)éthylidène] CAS No. 338395-18-9](/img/structure/B2520989.png)
(E)-[(2,4-dichlorophényl)méthoxy]amine[(2-chloro-benzènesulfonyl)éthylidène]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C15H11Cl3NO3S It is known for its unique structure, which includes a sulfonyl group, an oxime group, and multiple chlorine atoms
Applications De Recherche Scientifique
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxime group can also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime include other sulfonyl oximes and chlorinated aromatic compounds. For example:
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime: This compound has a similar structure but with different chlorine atom positions, which can affect its reactivity and biological activity.
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, it is used in various organic synthesis reactions.
The uniqueness of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime lies in its specific combination of functional groups and chlorine atom positions, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-12-3-5-14(6-4-12)23(20,21)8-7-19-22-10-11-1-2-13(17)9-15(11)18/h1-7,9H,8,10H2/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQKKUUTHPQGDW-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
amino]acetamide](/img/structure/B2520907.png)
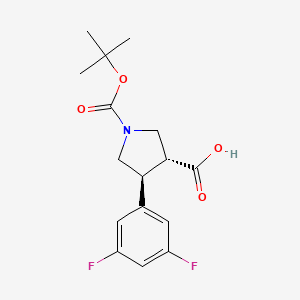
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B2520910.png)
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)
![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
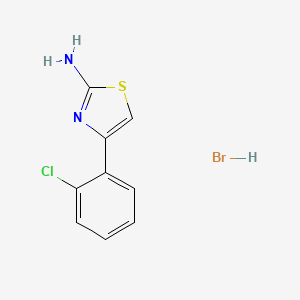
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2520917.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2520918.png)
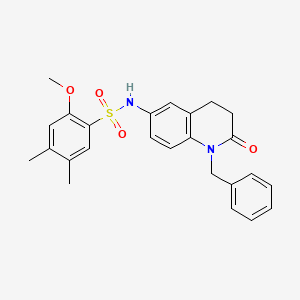

![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2520923.png)
